

Introduction to Proteolysis Targeting Chimera (PROTAC) Technology

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Compound of Interest

Compound Name: *(S,R,S)-AHPC-C10-NH2 dihydrochloride*

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Proteolysis Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2][3][4]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the cell's natural disposal machinery, the 26S proteasome.[1][5][7] Among the 600+ E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most widely recruited for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[8][9][10]

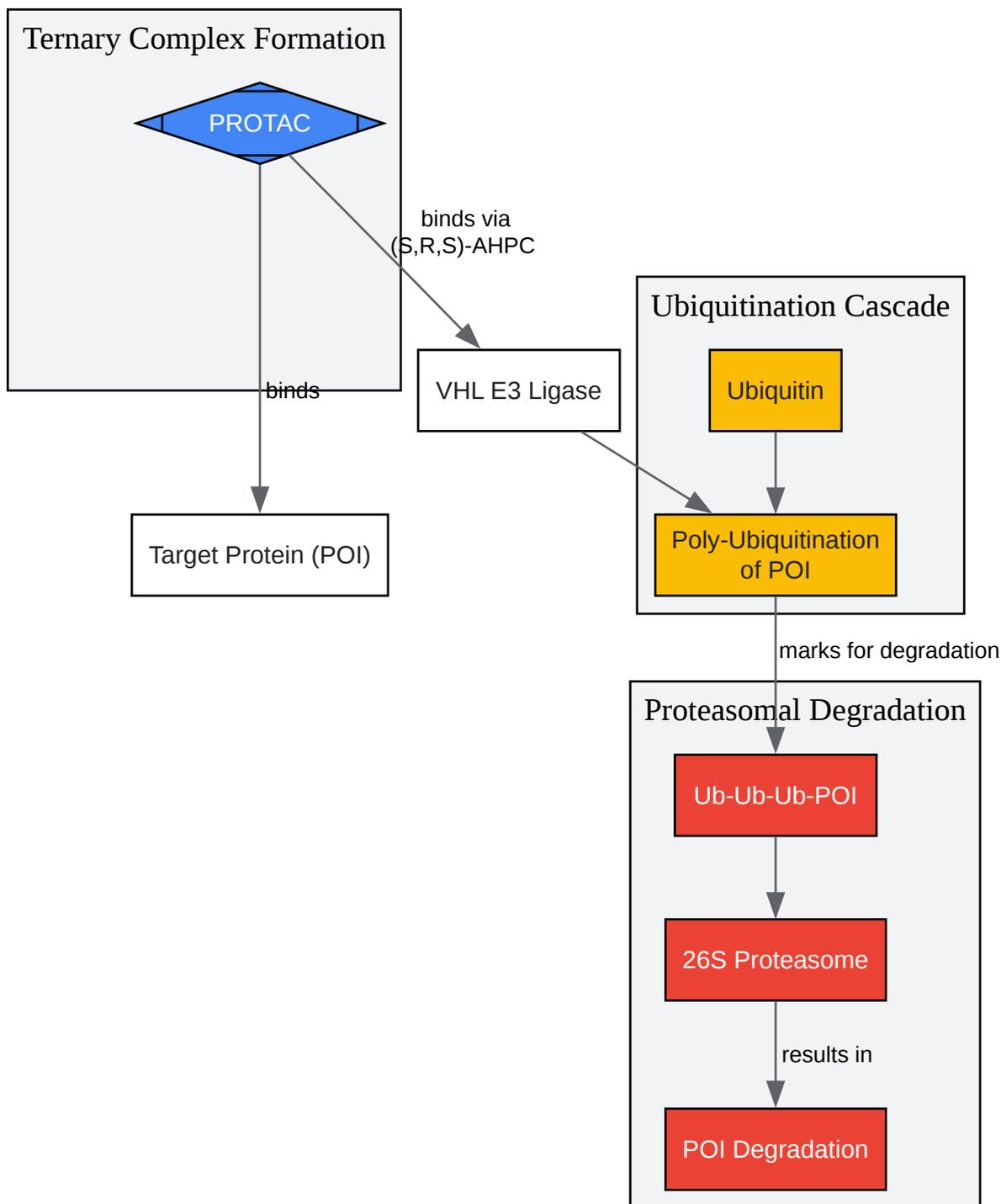
(S,R,S)-AHPC-C10-NH2 dihydrochloride: A Key Building Block

(S,R,S)-AHPC-C10-NH2 dihydrochloride is a specialized chemical tool designed to streamline the synthesis of VHL-recruiting PROTACs.[11] It is an E3 ligase ligand-linker conjugate that provides a ready-to-use module for researchers.[11][12]

Chemical Composition:

- (S,R,S)-AHPC: This is the core E3 ligase-binding moiety. It is a potent, high-affinity peptidomimetic ligand for the von Hippel-Lindau (VHL) E3 ligase, derived from the well-studied VHL ligand VH032.[\[9\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#) Its specific stereochemistry is critical for effective binding to the VHL substrate recognition pocket.
- -C10- Linker: This component is a 10-carbon alkyl chain that serves as the linker. The length and composition of the linker are critical parameters that influence the stability and geometry of the ternary complex, ultimately affecting degradation efficiency.[\[15\]](#)
- -NH₂ (Amine): The terminal primary amine group is a crucial reactive handle.[\[11\]](#)[\[15\]](#) It allows for straightforward conjugation to a POI ligand, typically through the formation of a stable amide bond with a corresponding carboxylic acid on the POI ligand.[\[2\]](#)[\[16\]](#)[\[17\]](#)
- Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt to enhance its stability, solubility, and ease of handling in synthetic protocols.[\[11\]](#)[\[17\]](#)

By providing a pre-synthesized VHL ligand and linker, this building block significantly simplifies the development of new PROTACs, allowing researchers to focus on coupling their specific POI ligand to complete the molecule.[\[2\]](#)



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